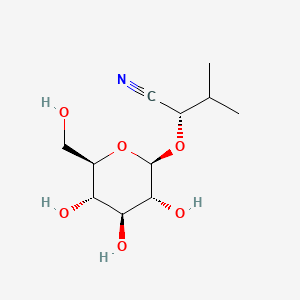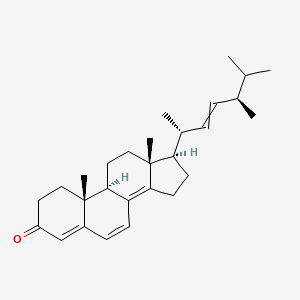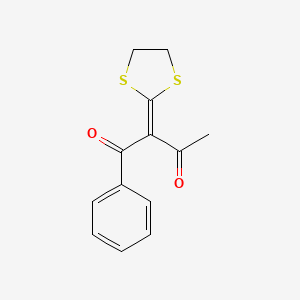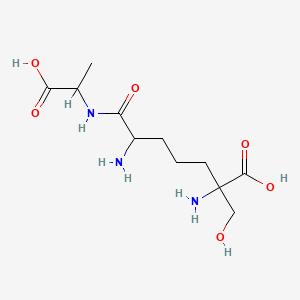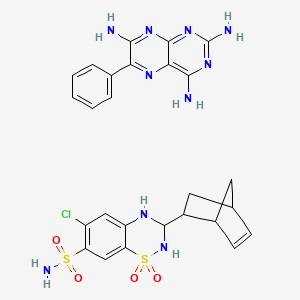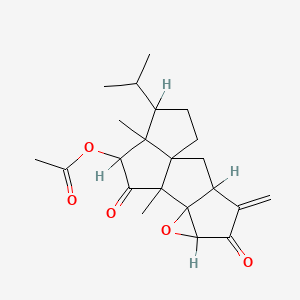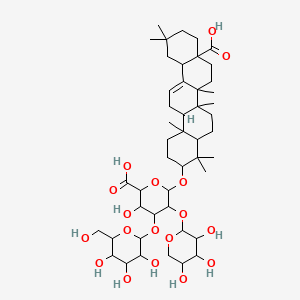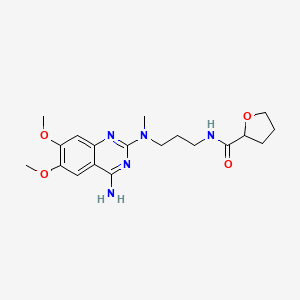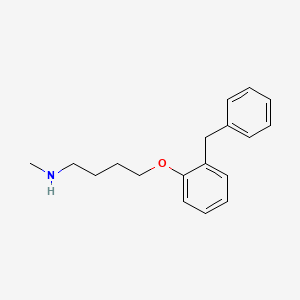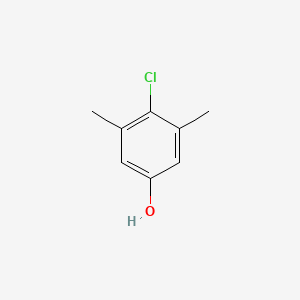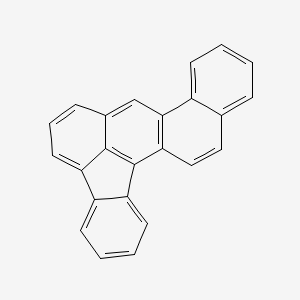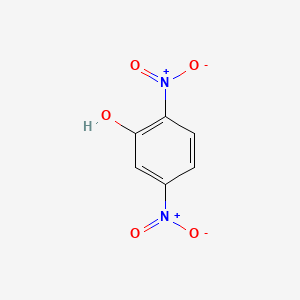
Ferrozine free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrozine free acid, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a magenta-colored complex with ferrous ions, which can be measured spectrophotometrically. This compound is widely used in various fields due to its high sensitivity and specificity for ferrous iron detection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrozine free acid is synthesized through a multi-step process involving the reaction of pyridine derivatives with sulfonic acid groups. The key steps include:
Nitration: Pyridine is nitrated to form 2-nitropyridine.
Reduction: The nitro group is reduced to an amino group, forming 2-aminopyridine.
Cyclization: 2-aminopyridine undergoes cyclization with appropriate reagents to form the triazine ring.
Sulfonation: The triazine derivative is then sulfonated to introduce the phenylsulfonic acid groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale nitration, reduction, cyclization, and sulfonation processes. These steps are carried out under controlled conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ferrozine free acid primarily undergoes complexation reactions with ferrous ions. The key reactions include:
Complexation: this compound reacts with ferrous ions to form a stable magenta-colored complex.
Reduction: In the presence of reducing agents like ascorbic acid, ferric ions are reduced to ferrous ions, which then react with ferrozine.
Common Reagents and Conditions:
Ascorbic Acid: Used as a reducing agent to convert ferric ions to ferrous ions.
Hydrochloric Acid: Provides an acidic medium for the reaction.
Ammonium Acetate: Used to buffer the reaction mixture.
Major Products: The major product of the reaction is the ferrozine-ferrous ion complex, which is highly stable and can be quantified spectrophotometrically.
Applications De Recherche Scientifique
Ferrozine free acid has a wide range of applications in scientific research, including:
Chemistry: Used for the quantitative determination of iron in various samples, including water, soil, and biological tissues.
Biology: Employed in studies involving iron metabolism and homeostasis.
Medicine: Utilized in diagnostic assays to measure iron levels in blood and other biological fluids.
Industry: Applied in environmental monitoring to detect iron contamination in water bodies.
Mécanisme D'action
Ferrozine free acid is compared with other iron-detecting reagents such as bathophenanthroline and triazine derivatives. The key differences include:
Specificity: this compound has higher specificity for ferrous ions compared to other reagents.
Sensitivity: It provides higher sensitivity, allowing for the detection of low levels of ferrous ions.
Stability: The ferrozine-ferrous ion complex is more stable than complexes formed with other reagents.
Comparaison Avec Des Composés Similaires
Bathophenanthroline: Another reagent used for iron detection but with lower specificity and sensitivity.
Triazine Derivatives: Similar in structure but differ in their binding affinity and stability with ferrous ions.
Ferrozine free acid stands out due to its unique combination of high specificity, sensitivity, and stability, making it a preferred choice for iron detection in various applications.
Propriétés
Numéro CAS |
32796-55-7 |
|---|---|
Formule moléculaire |
C20H14N4O6S2 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |
Clé InChI |
JFVUMQYWYNDZDK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Key on ui other cas no. |
32796-55-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


